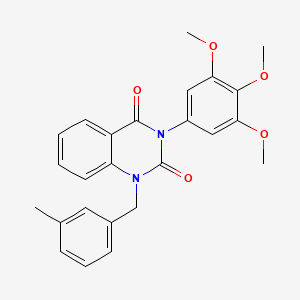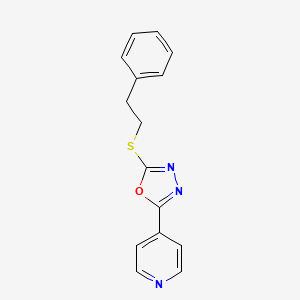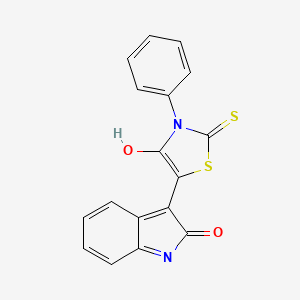![molecular formula C14H22N2O4 B2840976 Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate CAS No. 2361706-62-7](/img/structure/B2840976.png)
Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate, commonly known as MEPAC, is a chemical compound that belongs to the class of pyrrolidine carboxylates. It has been widely studied for its potential applications in the field of medicine and pharmacology.
科学的研究の応用
MEPAC has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Additionally, MEPAC has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. MEPAC has also been shown to have potential applications in the field of organic synthesis, particularly in the synthesis of chiral compounds.
作用機序
The mechanism of action of MEPAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, MEPAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MEPAC has also been shown to inhibit the activity of the cannabinoid CB1 receptor, which is involved in pain perception and appetite regulation.
Biochemical and Physiological Effects:
MEPAC has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. Additionally, MEPAC has been shown to have neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of MEPAC is its potential use as a therapeutic agent in the treatment of a variety of diseases. Additionally, MEPAC has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are also some limitations to the use of MEPAC in lab experiments. For example, MEPAC can be difficult to synthesize in large quantities, and it may be unstable under certain conditions.
将来の方向性
There are a number of potential future directions for research on MEPAC. One area of interest is the development of new synthesis methods that are more efficient and scalable. Additionally, further research is needed to fully understand the mechanism of action of MEPAC, as well as its potential applications in the treatment of various diseases. Finally, there is a need for more studies to evaluate the safety and efficacy of MEPAC in humans, particularly in the context of clinical trials.
Conclusion:
In conclusion, MEPAC is a promising compound with a wide range of potential applications in the field of medicine and pharmacology. Its anti-inflammatory, analgesic, and anti-tumor properties, as well as its neuroprotective effects, make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications, as well as to evaluate its safety and efficacy in humans.
合成法
MEPAC can be synthesized using a variety of methods, including the reaction of 1-methylpyrrolidine-3-carboxylic acid with ethyl propiolate, followed by the reaction with ethylenediamine and subsequent esterification with methanol. Another method involves the reaction of 1-methylpyrrolidine-3-carboxylic acid with ethyl acrylate, followed by the reaction with ethylenediamine and subsequent esterification with methanol. Both of these methods have been successfully used to synthesize MEPAC with high yields and purity.
特性
IUPAC Name |
methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-5-11(17)15(6-2)9-12(18)16-8-7-14(3,10-16)13(19)20-4/h5H,1,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCLKNYJKJJQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC(C1)(C)C(=O)OC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840895.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2840901.png)
![(Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2840902.png)
![Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2840903.png)

![(5E)-5-[(4-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2840905.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2840906.png)
![2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide](/img/structure/B2840908.png)
![N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2840910.png)
![1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2840911.png)

![3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2840915.png)
